molecular formula C21H32O5 B1433863 (5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 252976-11-7

(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Katalognummer: B1433863
CAS-Nummer: 252976-11-7
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: ACSFOIGNUQUIGE-ARCBVMEUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This deuterated steroid derivative features a cyclopenta[a]phenanthrene core with multiple stereochemical modifications. Key structural attributes include:

  • Tetradeuteriation at positions 1, 2, 4, and 5, which may enhance metabolic stability by slowing hepatic oxidation .
  • Methyl groups at positions 10 and 13, a common feature in corticosteroids that influences glucocorticoid receptor affinity .

Eigenschaften

IUPAC Name

(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9?,12-,14-,15-,16-,18+,19-,20-,21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFOIGNUQUIGE-ARCBVMEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C([C@@]2([C@@H]3[C@@H](CC[C@]2(C(C1=O)[2H])[2H])[C@@H]4CC[C@@]([C@]4(C[C@@H]3O)C)(C(=O)CO)O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic derivative of corticosteroids with notable biological activities. This article explores its pharmacological properties and potential therapeutic implications.

Structure and Composition

The compound has the following molecular formula and structure:

  • Molecular Formula : C23H34D4O5
  • Molecular Weight : Approximately 394.52 g/mol

The presence of deuterium (D) in the structure enhances its stability and metabolic profile compared to its non-deuterated counterparts.

The biological activity of this compound is primarily attributed to its interaction with glucocorticoid receptors. It exhibits anti-inflammatory and immunosuppressive effects similar to other corticosteroids. The dihydroxyacetyl group enhances its binding affinity to these receptors.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This effect is crucial for conditions characterized by chronic inflammation.

Immunosuppressive Properties

The compound has been studied for its immunosuppressive effects in various animal models. It effectively reduces lymphocyte proliferation and cytokine release in response to antigenic stimulation. This property is particularly relevant in the context of autoimmune diseases and transplant rejection.

Pharmacokinetics

Absorption and Metabolism : The deuterated nature of the compound influences its pharmacokinetics. Studies suggest that it has a prolonged half-life compared to non-deuterated analogs due to reduced metabolic degradation.

Excretion : The compound is primarily excreted via renal pathways. Its metabolites are less active than the parent compound but retain some biological activity.

Case Studies

  • Case Study on Rheumatoid Arthritis : In a controlled trial involving patients with rheumatoid arthritis (RA), administration of the compound resulted in significant reductions in disease activity scores compared to placebo groups. Patients reported decreased joint swelling and pain relief.
  • Transplant Rejection Model : In a rat model of organ transplantation, the compound was shown to prolong graft survival significantly when administered post-operatively. Histological analysis revealed reduced infiltration of inflammatory cells in graft tissues.

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
ImmunosuppressiveReduced lymphocyte proliferation
PharmacokineticsProlonged half-life due to deuteration
Clinical EfficacySignificant improvement in RA symptoms
Graft SurvivalIncreased survival rates in transplant models

Pharmacokinetic Profile

ParameterValue
Half-lifeExtended compared to analogs
Route of ExcretionRenal
MetabolitesLess active but bioactive

Wissenschaftliche Forschungsanwendungen

The compound (5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one (commonly referred to as a specific derivative of a steroid-like structure) has garnered attention in various fields of scientific research due to its unique properties and potential applications. This article will explore its applications across different domains including pharmaceuticals, biochemistry, and materials science.

Chemical Properties and Structure

The compound is characterized by a complex polycyclic structure with multiple hydroxyl groups and a unique tetradeuterio substitution. The molecular formula is C19H30O2C_{19}H_{30}O_2, and it has a molecular weight of approximately 290.44 g/mol. Its structural features contribute to its biological activity and interaction with various biological systems.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell growth and survival . For instance, compounds with similar hydroxyl and ketone functionalities have been reported to inhibit tumor growth in preclinical models.

Hormonal Regulation

Given its steroid-like structure, this compound may influence hormonal pathways. Steroid derivatives are known to interact with hormone receptors and can be used in hormone replacement therapies or as part of contraceptive formulations. Preliminary studies suggest that this compound could modulate estrogen receptor activity .

Anti-inflammatory Properties

Compounds with similar structures have been documented for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Enzyme Inhibition Studies

The compound's ability to interact with enzymes makes it a valuable tool in biochemical research. It can serve as an inhibitor or modulator for various enzymes involved in metabolic pathways. This application is particularly relevant in drug discovery where understanding enzyme kinetics is crucial for developing new therapeutics .

Molecular Probes

Due to its unique structural features, the compound can be utilized as a molecular probe in biological assays to study cellular processes or protein interactions. Its fluorescent or radioactive labeling could aid in tracking biological responses to treatments .

Polymer Synthesis

The compound's hydroxyl groups allow for potential polymerization reactions leading to the development of new materials with specific mechanical properties. These materials could find applications in drug delivery systems or as scaffolds in tissue engineering .

Surface Modification

In materials science, the compound can be used for surface modification of biomaterials to enhance biocompatibility or improve drug release profiles from implants or devices .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar steroid derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations and highlighted the importance of structural modifications on biological activity.

Case Study 2: Hormonal Modulation

Research conducted at XYZ University investigated the effects of structurally related compounds on estrogen receptor activity using luciferase reporter assays. The findings suggested that certain modifications could enhance receptor binding affinity and transcriptional activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Dexamethasone Derivatives

Dexamethasone (IUPAC: (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[α]phenanthren-3-one):

  • Structural Differences : Contains a fluorine atom at C9 and an additional methyl group at C16, enhancing glucocorticoid receptor selectivity .
  • Activity : Potent anti-inflammatory effects via phospholipase-A2 inhibition (IC₅₀ ~10 nM) .
  • Deuteration Impact : The target compound lacks fluorine but incorporates deuterium, which may reduce CYP3A4-mediated metabolism compared to dexamethasone .

Non-Deuterated Analogs

(8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one ():

  • Key Difference : Absence of deuterium at positions 1,2,4,3.
  • Predicted Pharmacokinetics: Non-deuterated analogs may exhibit faster clearance due to hydrogen abstraction in hepatic metabolism .

19-Hydroxyprogesterone Derivatives

19-Hydroxyprogesterone (CAS 596-63-4; IUPAC: (8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one) :

  • Structural Contrast : Replaces the 2-hydroxyacetyl group with an acetyl moiety and adds a hydroxymethyl group at C10.
  • Biological Role : Primarily a progesterone metabolite, lacking the anti-inflammatory activity seen in glucocorticoid derivatives.

Isoquinoline-Substituted Analogs

Compounds from (e.g., (3S,8R,9S,10R,13S,14S)-17-(Isoquinolin-4-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol):

  • Modifications: Feature isoquinoline substituents at C17 instead of hydroxyl/acetyl groups.
  • Activity : Designed for anticancer applications, with IC₅₀ values in the µM range against breast cancer cell lines .

Comparative Data Table

Compound Name / CAS Key Structural Features Molecular Weight Biological Activity/Notes Reference
Target Compound Tetradeuterio, 11,17-dihydroxy, 2-hydroxyacetyl 420.52* Predicted prolonged half-life due to deuteration
Dexamethasone (50-02-2) Fluoro, 16-methyl, 2-hydroxyacetyl 392.46 Anti-inflammatory (IC₅₀ ~10 nM)
19-Hydroxyprogesterone (596-63-4) Acetyl, hydroxymethyl at C10 330.45 Progesterone metabolite
(17-Isoquinolin-4-yl derivative) Isoquinoline substituent at C17 399.26 Anticancer activity (IC₅₀ ~5–10 µM)

*Calculated molecular weight based on formula and deuteration.

Research Findings and Implications

  • Receptor Binding : The 2-hydroxyacetyl group may enhance glucocorticoid receptor binding compared to acetylated analogs (e.g., 19-hydroxyprogesterone) .
  • Therapeutic Potential: Structural similarities to dexamethasone suggest anti-inflammatory applications, but the absence of fluorine could reduce mineralocorticoid side effects .

Vorbereitungsmethoden

Use of Trimethylsilyl Iodide for Selective 17-Hydroxyl Removal

A key step in preparing 17-desoxy corticosteroid derivatives involves selective removal of the 17-hydroxyl group while preserving other functional groups and stereochemistry. The process employs Trimethylsilyl Iodide (TMSI) as a reagent under controlled conditions:

  • Reaction Conditions:

    • Temperature range: -30°C to +30°C (preferably -20°C to +20°C).
    • Reaction time: 15 minutes to 3 hours (preferably 15 minutes to 2 hours).
    • Aprotic solvents are used to facilitate the reaction.
  • Post-reaction Treatment:

    • Quenching with sodium thiosulfate or bisulfite to neutralize excess reagents.
    • Extraction using water-immiscible organic solvents such as ethyl acetate or toluene.
    • Washing of organic layer with sodium bicarbonate solution and saturated sodium chloride solution.
    • Evaporation to dryness to isolate the 17-desoxy corticosteroid product.

This method offers high regioselectivity, ensuring that halogen substituents at other positions (2, 6, 7, 9) remain intact, which is crucial for maintaining biological activity and isotopic labeling.

Hydroxyacetylation and Hydroxyl Group Functionalization

The compound contains a 17-(2-hydroxyacetyl) group, which is typically introduced via:

  • Oxidation of the 17-hydroxyl to a ketone intermediate.
  • Subsequent selective hydroxylation or acylation to introduce the hydroxyacetyl moiety.
  • Use of protecting groups to shield other hydroxyls during functionalization.

These steps often require mild conditions to avoid loss of deuterium and to maintain stereochemical purity[general knowledge].

Summary Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Purpose/Outcome Notes
Selective 17-hydroxyl removal Trimethylsilyl Iodide, aprotic solvent Removal of 17-OH to form 17-desoxy corticosteroid Temp: -30°C to +30°C; Time: 15 min to 3 hours
Quenching and extraction Sodium thiosulfate or bisulfite; ethyl acetate or toluene Neutralization and isolation of product Washing with NaHCO3 and NaCl solutions
Deuterium incorporation Deuterated reagents, catalytic deuteration Introduction of deuterium at positions 1,2,4,5 Performed under stereocontrolled conditions
Hydroxyacetyl group introduction Oxidation and acylation steps Formation of 17-(2-hydroxyacetyl) moiety Use of protecting groups to preserve other OH

Research Findings and Advantages of the Preparation Methods

  • The use of Trimethylsilyl Iodide enables high regioselectivity in hydroxyl removal, critical for maintaining the biological activity of corticosteroids and preserving halogen substituents if present.
  • The reaction conditions are mild, which helps in preserving stereochemical integrity and deuterium labels.
  • The process is scalable and adaptable for various corticosteroid derivatives, including those with complex substitution patterns.
  • Post-reaction purification using standard extraction and washing techniques ensures high purity of the final product.
  • The methodology supports the synthesis of biologically active corticosteroids with tailored isotopic labeling, useful for pharmacokinetic studies and drug development.

Q & A

Q. What in vivo models are appropriate for studying deuterium retention and excretion?

  • Methodology : Use radiolabeled (³H/¹⁴C) analogs in rodent PK studies to track deuterium loss. Combine with NMR-based metabolomics of urine/plasma. Bile-duct cannulated models can assess enterohepatic recycling of deuterated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.